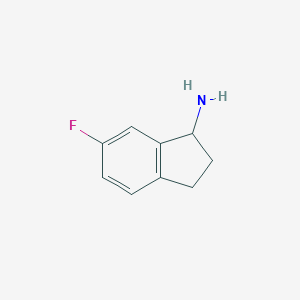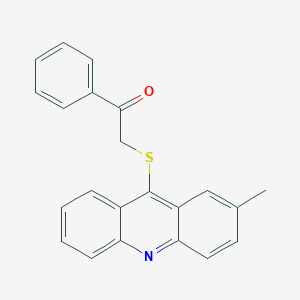
Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl-, also known as lucifer yellow CH, is a fluorescent dye that is widely used in scientific research. It is a thiol-reactive compound that can be covalently attached to proteins, peptides, and other biomolecules, allowing them to be visualized and tracked in living cells and tissues. In
作用機序
Lucifer yellow CH is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and other biomolecules. Once attached, it fluoresces under blue light, allowing the labeled molecules to be visualized and tracked in living cells and tissues. The mechanism of action of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH is based on the principle of fluorescence resonance energy transfer (FRET), which occurs when the dye absorbs light and transfers its energy to nearby molecules, causing them to fluoresce as well.
Biochemical and Physiological Effects:
Lucifer yellow CH is generally considered to be non-toxic and non-invasive, making it a safe and reliable tool for scientific research. However, it can potentially interfere with the function of labeled biomolecules, especially if they are enzymes or receptors that are sensitive to covalent modification. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be metabolized or excreted by the body over time, which may limit its usefulness for long-term studies.
実験室実験の利点と制限
The main advantages of using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in lab experiments are its high sensitivity, specificity, and versatility. It can be used to label a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids. It can also be used in a variety of imaging modalities, including fluorescence microscopy, confocal microscopy, and two-photon microscopy. However, there are also some limitations to using Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, including its potential toxicity, non-specific binding, and limited photostability.
将来の方向性
There are many potential future directions for the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in scientific research. One promising area is the development of new methods for covalent labeling of specific biomolecules, such as enzymes, receptors, and ion channels. Another area of interest is the use of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to obtain more detailed structural and functional information. Finally, there is also a need for further research into the pharmacokinetics and pharmacodynamics of Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH, especially in vivo, to better understand its limitations and potential applications.
合成法
Lucifer yellow CH can be synthesized using a multi-step process that involves the reaction of 2-methyl-9-acridinethiol with ethyl 2-bromoacetate, followed by hydrolysis and condensation with benzaldehyde. The resulting product is then purified by column chromatography to obtain pure Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH.
科学的研究の応用
Lucifer yellow CH has a wide range of applications in scientific research, including cell biology, neuroscience, and pharmacology. It is commonly used as a fluorescent tracer to label and track cells, organelles, and biomolecules in living tissues. It can also be used to visualize the structure and function of neurons, synapses, and other neural circuits in the brain. In addition, Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- yellow CH can be used to study the pharmacokinetics and pharmacodynamics of drugs and other compounds in vivo.
特性
CAS番号 |
134826-36-1 |
|---|---|
製品名 |
Ethanone, 2-((2-methyl-9-acridinyl)thio)-1-phenyl- |
分子式 |
C22H17NOS |
分子量 |
343.4 g/mol |
IUPAC名 |
2-(2-methylacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C22H17NOS/c1-15-11-12-20-18(13-15)22(17-9-5-6-10-19(17)23-20)25-14-21(24)16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
InChIキー |
HHWGQVOMQSRJLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)C4=CC=CC=C4 |
その他のCAS番号 |
134826-36-1 |
同義語 |
2-(2-methylacridin-9-yl)sulfanyl-1-phenyl-ethanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




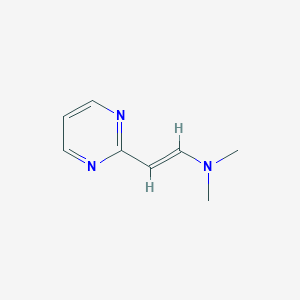

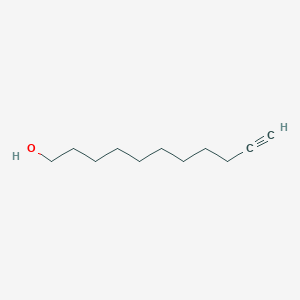
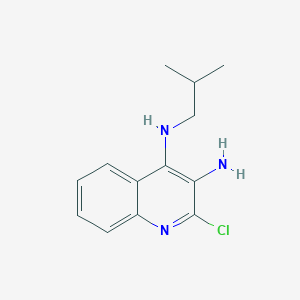
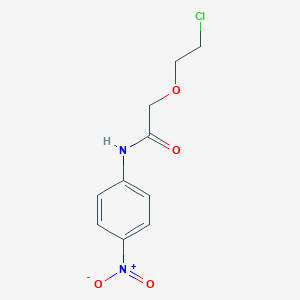
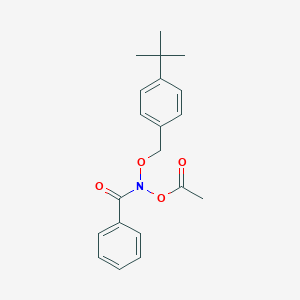
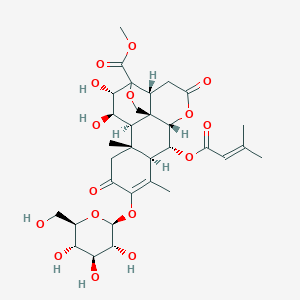
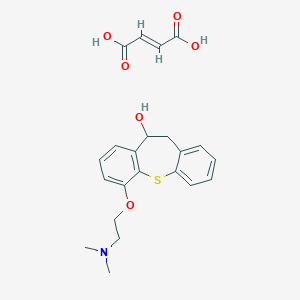


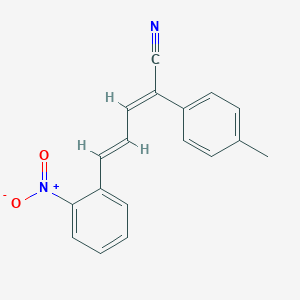
![Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-](/img/structure/B140006.png)
